1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride
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Overview
Description
1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group attached to a cyclobutyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring. One common method includes the cyclization of a suitable precursor in the presence of a strong acid or base. The bromophenyl group is then introduced via a bromination reaction, often using bromine or a brominating agent under controlled conditions. Finally, the methanamine group is added through a nucleophilic substitution reaction, followed by the formation of the hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the bromophenyl group to a phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Sodium hydroxide, ammonia, solvents like ethanol or water.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and receptor interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to changes in cellular functions, such as gene expression, protein synthesis, and metabolic processes .
Comparison with Similar Compounds
- 1-[1-(4-Bromophenyl)cyclopropyl]methanamine hydrochloride
- 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride
- 1-[1-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride
Comparison: 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it a valuable tool in research and development .
Properties
Molecular Formula |
C12H17BrClN |
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Molecular Weight |
290.63 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-2-methylcyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c1-9-6-7-12(9,8-14)10-2-4-11(13)5-3-10;/h2-5,9H,6-8,14H2,1H3;1H |
InChI Key |
ZGNZIWYFZYJHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(CN)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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